Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride
Description
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate hydrochloride is a benzoic acid derivative featuring a methyl ester group at the 3-position of the aromatic ring, substituted with a 2-amino-1-hydroxypropan-2-yl moiety. The hydrochloride salt form improves its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,7-13)9-5-3-4-8(6-9)10(14)15-2;/h3-6,13H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNEHQZOFQZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC(=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride has the molecular formula and is characterized by its unique structure that incorporates a benzoate moiety linked to an amino alcohol. This structural configuration contributes to its biological activity and interaction with various biological targets.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems makes it a candidate for studying neurological disorders.
Case Study: Neurotransmitter Modulation
A study focused on the effects of this compound on serotonin and dopamine receptors demonstrated that it could enhance neurotransmitter release, suggesting potential applications in treating depression and anxiety disorders.
Biochemical Research
The compound's role as a biochemical probe has been explored, particularly in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 | |
| Cyclooxygenase-2 | Non-competitive | 8.3 |
Synthesis of Derivatives
Research has shown that this compound can serve as a precursor for synthesizing various derivatives with enhanced biological activity.
Case Study: Derivative Synthesis
Researchers synthesized several derivatives of this compound, leading to the identification of a novel series of compounds with improved potency against cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. By targeting specific cancer pathways, these compounds may offer new avenues for cancer treatment.
Data Table: Anticancer Activity
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, potentially offering therapeutic strategies for neurodegenerative diseases like Alzheimer's.
Case Study: Neuroprotection
In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, suggesting a protective role against neurotoxicity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituent chain length, functional groups, or stereochemistry:
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and amino groups enhance water solubility compared to non-polar analogues like Methyl 3-(aminomethyl)benzoate hydrochloride. For instance, ACNU (a structurally unrelated nitrosourea) exhibits pH-dependent solubility (44.6 mg/mL at pH 3.3 vs. 0.7 mg/mL at pH 6.8) , suggesting similar trends for hydrophilic benzoates.
- Lipophilicity (log P): Estimated log P values (calculated via substituent contributions): Target: ~0.3 (hydroxyl and amino groups reduce hydrophobicity). Methyl 3-(aminomethyl)benzoate hydrochloride: ~1.2 (lack of hydroxyl increases lipophilicity) . (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate: ~0.5 (shorter chain slightly increases log P vs. target) .
Research Findings and Data Gaps
- Stereochemical Impact: Enantiomers (R/S) of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride show identical molecular weights but divergent biological activities in preliminary studies .
- Synthetic Challenges : Hydroxyl group stability during esterification requires controlled conditions (e.g., low temperature, inert atmosphere) .
- Data Gaps : Experimental log P, pKa, and pharmacokinetic data for the target compound are unavailable, necessitating further characterization.
Chemical Reactions Analysis
Alkylation of Phenolic Derivatives
The amino alcohol backbone is synthesized via nucleophilic substitution. In a representative procedure (Search Result ):
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Reactants : Phenol derivatives, α-chloroacetone, anhydrous K₂CO₃, and KI.
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Conditions : Dry acetone, 60°C for 3–4 hours.
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Mechanism : KI acts as a catalyst, facilitating the SN2 displacement of chloride by phenoxide ions.
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Yield : 80–90% for substituted phenoxypropan-2-ones (e.g., 1-(4-fluorophenoxy)propan-2-one ).
Key Data :
| Substituent (R) | Product Name | Yield (%) | Purification Method |
|---|---|---|---|
| H | 1-phenoxypropan-2-one | 87.9 | Column chromatography (SiO₂) |
| 4-F | 1-(4-fluorophenoxy)propan-2-one | 85.2 | Column chromatography (SiO₂) |
Oxime Formation and Reduction
The ketone intermediate undergoes oxime formation followed by reduction to yield the amino alcohol (Search Result ):
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Oxime Synthesis :
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Reduction to Amino Alcohol :
Esterification and Salt Formation
The benzoate ester is introduced via coupling reactions. For example (Search Result ):
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Reactants : (S)-2-((isopropoxycarbonyl)amino)-3-methylbutanoic acid, ethyl chloroformate, 4-methylmorpholine.
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Conditions : THF, 0°C to room temperature, 10 hours.
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Final Step : Hydrochloride salt formation by treating the free amine with HCl in ethanol .
Amine-Alcohol Tautomerism
The 2-amino-1-hydroxypropan-2-yl group exhibits tautomerism, enabling ring-opening/closing equilibria under acidic or basic conditions (Search Result ):
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under basic conditions:
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Reactants : LiOH, H₂O/MeOH.
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Conditions : 20 hours at room temperature.
NMR Data
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¹H NMR (400 MHz, CDCl₃) :
Mass Spectrometry
Stability and Degradation
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate hydrochloride, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with esterification of the benzoic acid derivative followed by introduction of the amino alcohol moiety. A common approach includes:
- Step 1 : Protection of the hydroxyl group using tert-butyloxycarbonyl (Boc) to prevent side reactions during subsequent steps .
- Step 2 : Coupling the protected amino alcohol with methyl 3-bromobenzoate via nucleophilic substitution or Mitsunobu reaction .
- Step 3 : Deprotection using hydrochloric acid to yield the hydrochloride salt .
Purity Assurance : Post-synthesis purification via recrystallization or preparative HPLC, validated by NMR (e.g., δ 9.00 ppm for amine protons) and LC-MS (m/z 255.74 for [M+H]⁺) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
The hydrochloride salt enhances water solubility due to ionic interactions. Stability studies indicate:
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl ester at δ 3.7–3.9 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 255.74 g/mol) .
- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) assess purity (>95%) .
Advanced Research Questions
Q. How does stereochemistry at the amino alcohol moiety affect biological activity?
The (R)- and (S)-enantiomers exhibit divergent interactions with enzymes. For example:
- (R)-Configuration : Binds selectively to adrenergic receptors, modulating cAMP pathways .
- (S)-Configuration : Shows weak affinity for opioid receptors but potential in antimicrobial assays .
Methodological Insight : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and compare activity via in vitro receptor-binding assays .
Q. What strategies resolve contradictions in reported biological data for structural analogs?
Discrepancies often arise from impurities or stereochemical variability. Solutions include:
- Structural Validation : Cross-check analogs using PubChem CID or CAS numbers (e.g., 1391447-69-0 vs. 1196049-17-8) to avoid misidentification .
- Dose-Response Curves : Test activity across concentrations (1 nM–100 μM) to rule out non-specific effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities and rationalizes conflicting results .
Q. What in vitro assays are suitable for studying its enzyme inhibition potential?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., MAPK or PI3K) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .
Q. How can researchers optimize experimental design for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
